Compound Description: ATI22-107 is a dual pharmacophore compound designed to act as both a cardiac phosphodiesterase (PDE-III) inhibitor and an L-type calcium channel (LTCC) inhibitor. It is investigated for its potential inotropic effects while minimizing the risk of calcium overload and associated arrhythmias [].
Relevance: While ATI22-107 shares the dihydropyridine core structure with 3-phenylpropyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, it possesses a significantly more complex substitution pattern. The presence of the 1,4,5,6-tetrahydropyridazin-3-yl moiety linked through a phenoxyacetyl aminoethoxymethyl side chain at the 4-position of the dihydropyridine ring distinguishes ATI22-107. This distinct structural feature is responsible for its dual inhibitory activity on both PDE-III and LTCC [].
Enoxomone
Relevance: Although not structurally similar to 3-phenylpropyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, enoximone is discussed in the context of comparing its pharmacological effects with ATI22-107. The study highlights the importance of incorporating LTCC inhibition alongside PDE-III inhibition to achieve a more favorable inotropic profile with potentially reduced arrhythmogenic effects []. This comparison emphasizes the need to understand the structure-activity relationships of dihydropyridines and their potential for multi-target activity.
Compound Description: This class of compounds represents a series of dihydropyridine derivatives characterized by an aryl substituent at the 4-position, a chlorine atom at the 6-position, and a formyl group at the 5-position of the dihydropyridine ring. These compounds are synthesized using microwave-assisted reactions and are of interest for their potential biological activities [].
Relevance: The alkyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates share a common dihydropyridine scaffold with 3-phenylpropyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. The variations in substituents at positions 4, 5, and 6 of the dihydropyridine core highlight the diversity within this class of compounds and the potential for modulating their biological activity through structural modifications. The use of microwave-assisted synthesis further emphasizes the ongoing efforts to develop efficient and eco-friendly methods for preparing these compounds [].
Compound Description: This group of compounds represents another class of dihydropyridine derivatives, featuring a fused furo[3,4-b]pyridine system. These compounds are synthesized via microwave-accelerated reactions, offering a more environmentally friendly approach compared with traditional methods [].
Relevance: Although structurally distinct from 3-phenylpropyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate due to the fused furan ring, these compounds highlight the versatility of dihydropyridine chemistry and the ability to access diverse structures with potential biological relevance through synthetic modifications. The shared emphasis on microwave-assisted synthesis further underscores the importance of developing sustainable and efficient methods for synthesizing these compounds [].
Compound Description: Synthesized using a multistep process involving the Biginelli reaction, these compounds are characterized by a thiazolo[3,2-a]pyrimidine core with various aryl substituents. Their biological activity has been evaluated against Gram-positive and Gram-negative bacteria, as well as fungi [].
Relevance: While these compounds belong to a different heterocyclic class than 3-phenylpropyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, they illustrate the exploration of diverse heterocyclic scaffolds for potential biological applications, including antibacterial and antifungal activities [].
3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one
Compound Description: This compound serves as a starting material for generating a variety of substituted 1,2,4-triazine derivatives, demonstrating the versatility of this heterocyclic system in medicinal chemistry [].
3-Amino-5-chloro-2(1H)-pyrazinones
Compound Description: These compounds are investigated for their ability to undergo Diels-Alder reactions with olefins, leading to the formation of substituted 2-pyridinone derivatives. This ring transformation reaction provides access to diverse pyridinone structures, which are valuable building blocks in medicinal chemistry [].
Cocaine
Compound Description: Cocaine is a potent psychostimulant drug with a well-known addictive potential. It acts as an indirect dopamine agonist by blocking the dopamine transporter, leading to increased dopamine levels in the synaptic cleft [, , , ].
Relevance: Cocaine, being an indirect dopamine agonist, is studied alongside direct-acting dopamine agonists like GBR 12909. This comparison helps understand the complex interplay of dopaminergic pathways in mediating behavioral responses. Although structurally dissimilar to 3-phenylpropyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, cocaine's ability to influence dopamine levels makes it relevant in the broader context of understanding dopaminergic pharmacology [, , , ].
Compound Description: GBR 12909 is a selective dopamine transporter inhibitor, increasing dopamine levels in the synaptic cleft. It has been studied for its effects on choice behavior in animal models of addiction and for its ability to induce behaviors associated with dopaminergic stimulation, such as gnawing in mice [, , , ].
Relevance: Similar to cocaine, GBR 12909 is a dopamine transporter inhibitor, enhancing dopaminergic transmission. It is often used as a pharmacological tool to study the effects of increased dopamine levels in the brain. While not structurally related to 3-phenylpropyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, GBR 12909's pharmacological action as an indirect dopamine agonist makes it relevant in the broader context of dopaminergic pharmacology [, , , ].
Desipramine
Compound Description: Desipramine is a tricyclic antidepressant that primarily acts by inhibiting the reuptake of norepinephrine, thereby increasing its levels in the synaptic cleft. It has also been investigated for its potential to modulate choice behavior in animal models, although its effects may be less pronounced compared to those of dopamine-related drugs [, ].
Relevance: Although not directly related to 3-phenylpropyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, desipramine's role in modulating monoamine levels, particularly norepinephrine, highlights the complex interplay between different neurotransmitter systems in behavioral responses to drugs [, ].
Citalopram
Compound Description: Citalopram is a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression and anxiety disorders. It acts by blocking the serotonin transporter, thereby increasing serotonin levels in the synaptic cleft. While it primarily targets the serotonergic system, it has also been investigated for its potential to influence choice behavior in animal models, suggesting some level of interaction with dopamine-mediated pathways [, ].
Relevance: Though not structurally related to 3-phenylpropyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, citalopram's inclusion in studies investigating choice behavior alongside dopaminergic drugs suggests a potential interplay between serotonin and dopamine systems in mediating behavioral responses. This highlights the complex interactions within neurotransmitter systems in the brain [, ].
Compound Description: SKF 82958 is a selective dopamine D1 receptor agonist. It mimics the effects of dopamine specifically at the D1 receptor subtype, leading to downstream signaling events. It is used as a pharmacological tool to investigate the role of D1 receptors in various physiological and behavioral processes, including locomotion and reward-related behaviors [, , ].
Relevance: While structurally dissimilar to 3-phenylpropyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, SKF 82958 is a valuable tool for dissecting the role of the dopamine D1 receptor subtype. Understanding D1 receptor-mediated effects in various behavioral paradigms helps contextualize the broader effects of dopaminergic modulation, even when studying compounds that might not directly target this receptor subtype [, , ].
Compound Description: R-(+)-6-BrAPB is the more potent enantiomer of 6-Br-APB, acting as a selective dopamine D1 receptor agonist. It exhibits higher affinity and efficacy at the D1 receptor compared to its S-enantiomer, leading to more pronounced downstream signaling effects [, , ].
Relevance: Although not structurally related to 3-phenylpropyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, R-(+)-6-BrAPB's use as a D1 agonist, alongside other dopaminergic agents, helps to elucidate the complex roles of D1 receptors in behavior and reinforces the importance of considering receptor subtype selectivity when investigating dopaminergic compounds [, , ].
Compound Description: SKF 83959 is a selective dopamine D1 receptor agonist. Like SKF 82958 and R-(+)-6-BrAPB, it activates D1 receptors, leading to downstream signaling events. By comparing the effects of different D1 agonists, researchers can gain a more comprehensive understanding of the specific roles and signaling pathways associated with the D1 receptor subtype [].
Relevance: While not structurally related to 3-phenylpropyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, the use of multiple D1 agonists in these studies emphasizes the importance of investigating receptor subtypes within the dopaminergic system. By understanding how different D1 agonists influence behavior, researchers can better interpret the effects of other dopaminergic compounds, even if they don't directly target D1 receptors [].
Quinelorane
Compound Description: Quinelorane is a selective dopamine D2 receptor agonist. It mimics the effects of dopamine specifically at the D2 receptor subtype, influencing a range of physiological and behavioral processes [, ].
Relevance: Although not structurally similar to 3-phenylpropyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, quinelorane's action as a D2 agonist, alongside D1 agonists, helps researchers understand the distinct roles of these receptor subtypes in behaviors like choice behavior and gnawing [, ].
Compound Description: R-NPA is a selective dopamine D2 receptor agonist, known for its high affinity and efficacy at the D2 receptor subtype. It is used to investigate the role of D2 receptors in various physiological and behavioral processes [].
Relevance: While structurally dissimilar to 3-phenylpropyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, the use of R-NPA as a pharmacological tool alongside other D2 agonists highlights the importance of understanding the specific contributions of D2 receptors to dopaminergic effects [].
(+)-N-Propyl-hydroxynaphoxazine [(+)-PHNO]
Compound Description: (+)-PHNO is a dopamine D2 receptor agonist with unique pharmacological properties. It acts as a partial agonist at presynaptic D2 autoreceptors, which are involved in regulating dopamine release. At postsynaptic D2 receptors, it acts as a full agonist. This distinct profile makes it a valuable tool for investigating the complexities of D2 receptor function [, ].
Compound Description: PD 128907 is a selective dopamine D2 receptor agonist used to investigate the role of D2 receptors in various physiological and behavioral processes [].
Relevance: While not structurally similar to 3-phenylpropyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, PD 128907 is often used in research alongside other D2 agonists, reinforcing the need to consider different D2-selective compounds when studying dopaminergic effects. This highlights the diversity within pharmacological tools available for investigating D2 receptor function [].
Apomorphine
Compound Description: Apomorphine is a non-selective dopamine receptor agonist, meaning it activates both D1 and D2 receptor subtypes. It is used in various research contexts to investigate dopaminergic function [, ].
Relevance: While not structurally similar to 3-phenylpropyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, apomorphine's action as a non-selective dopamine agonist, influencing both D1 and D2 receptors, provides a broader perspective on dopaminergic modulation compared to studying selective agonists in isolation [, ].
Quinpirole
Compound Description: Quinpirole is a selective dopamine D2 receptor agonist. It is frequently used in research to investigate the role of D2 receptors in various physiological and behavioral processes [, ].
Relevance: Although not structurally related to 3-phenylpropyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, quinpirole's role as a D2 agonist helps researchers understand the specific contributions of D2 receptors to dopaminergic effects, particularly in comparison to non-selective agonists like apomorphine [, ].
Compound Description: SCH 23390 is a highly selective dopamine D1 receptor antagonist. It blocks the actions of dopamine at D1 receptors, preventing their activation. It is a valuable tool for investigating the specific roles of D1 receptors in various physiological and behavioral processes [].
Eticlopride
Compound Description: Eticlopride is a selective dopamine D2 receptor antagonist. It blocks the actions of dopamine at D2 receptors, preventing their activation [, ].
Relevance: While structurally dissimilar to 3-phenylpropyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, eticlopride is often used in research alongside D2 agonists. This is to confirm that observed effects are indeed mediated through D2 receptors, thus clarifying the role of D2 receptors in various behavioral responses [, ].
Flupenthixol
Compound Description: Flupenthixol is a typical antipsychotic drug that acts as a dopamine receptor antagonist with a higher affinity for D2 receptors. It blocks both D1 and D2 receptors, although its effects are more pronounced at D2 receptors. It is used to treat various psychiatric conditions, including schizophrenia [].
Relevance: Although not structurally related to 3-phenylpropyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, flupenthixol is often used in research to investigate the effects of broad dopamine receptor blockade. This is particularly helpful when studying compounds that might influence both D1 and D2 receptors [].
Compound Description: SKF 81297 is a selective dopamine D1 receptor agonist. It is frequently used in research to investigate the specific roles of D1 receptors in various physiological and behavioral processes [].
2β-Carbomethoxy-3β-(4-fluorophenyl)tropane
Compound Description: 2β-Carbomethoxy-3β-(4-fluorophenyl)tropane, also known as WIN 35,428, is a potent and selective dopamine transporter inhibitor. It binds to the dopamine transporter, preventing the reuptake of dopamine from the synaptic cleft and leading to increased dopamine levels [].
Relevance: Although not structurally related to 3-phenylpropyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, WIN 35,428 is another example of a dopamine transporter inhibitor. It helps researchers understand the effects of elevated dopamine levels, contributing to the broader understanding of dopaminergic pharmacology [].
Mazindol
Compound Description: Mazindol is a medication primarily used as an appetite suppressant for the treatment of obesity. It acts as a reuptake inhibitor for dopamine and norepinephrine, increasing their levels in the synaptic cleft. Mazindol also has some affinity for the serotonin transporter, although its effects on serotonin reuptake are considered less significant compared to its actions on dopamine and norepinephrine [].
Relevance: While not structurally similar to 3-phenylpropyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, mazindol's action as a dopamine and norepinephrine reuptake inhibitor provides further evidence for the role of these neurotransmitters in mediating behavioral effects [].
Bupropion
Compound Description: Bupropion is an atypical antidepressant and smoking cessation aid. It is thought to work by inhibiting the reuptake of dopamine and norepinephrine, increasing their levels in the brain [].
Relevance: While structurally distinct from 3-phenylpropyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, bupropion's action as a dopamine and norepinephrine reuptake inhibitor contributes to the understanding of how modulating these neurotransmitter systems can influence behavior [].
Methylphenidate
Compound Description: Methylphenidate, commonly known as Ritalin, is a central nervous system stimulant primarily used in the treatment of attention-deficit/hyperactivity disorder (ADHD). It acts as a dopamine and norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the brain [].
Relevance: Though structurally dissimilar to 3-phenylpropyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, methylphenidate's role as a dopamine and norepinephrine reuptake inhibitor highlights the therapeutic potential of modulating these neurotransmitter systems [].
Talsupram
Compound Description: Talsupram is a selective serotonin reuptake inhibitor (SSRI) with additional weak inhibitory effects on norepinephrine reuptake. It is primarily investigated for its potential antidepressant and anxiolytic properties [].
Compound Description: R-SKF 38393 is a selective dopamine D1 receptor partial agonist. It binds to D1 receptors but does not elicit a full biological response compared to a full agonist. It is a valuable tool for dissecting the complexities of D1 receptor signaling [].
Relevance: Though not structurally similar to 3-phenylpropyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, R-SKF 38393 is frequently used in conjunction with other D1 ligands. This allows researchers to study the intricacies of D1 receptor pharmacology and signaling pathways, including the concept of partial agonism [].
Compound Description: SKF 75670 is a dopamine D1 receptor partial agonist. It exhibits lower efficacy at D1 receptors compared to full agonists. It is used to investigate the role of D1 receptors and the effects of partial agonism at this receptor subtype [].
(+)-4-Propyl-9-hydroxynaphthoxazine
Compound Description: (+)-4-Propyl-9-hydroxynaphthoxazine is a selective dopamine D2 receptor agonist. It is used in research to investigate the specific roles of D2 receptors [].
Relevance: Although structurally dissimilar to 3-phenylpropyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, (+)-4-Propyl-9-hydroxynaphthoxazine is frequently used in conjunction with other dopaminergic drugs to understand the complex interplay of D1 and D2 receptor activation in various behavioral and physiological responses [].
Compound Description: CY 208-243 is a non-selective dopamine receptor agonist, activating both D1 and D2 receptors, often used in research to investigate the effects of broad dopamine receptor activation [].
Relevance: While not structurally related to 3-phenylpropyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, CY 208-243 provides a tool to investigate the overall effects of dopamine receptor activation, without distinguishing between D1 and D2 subtypes [].
Relevance: While structurally dissimilar to 3-phenylpropyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, SR 141716A highlights the importance of understanding receptor selectivity and potential off-target effects of drugs [].
Compound Description: NESS 0327 is a novel putative antagonist of the CB1 cannabinoid receptor. It exhibits high affinity and selectivity for the CB1 receptor compared to the CB2 receptor. Preclinical studies suggest that NESS 0327 antagonizes the effects of cannabinoid agonists, both in vitro and in vivo. It is being investigated for its potential therapeutic applications in conditions where blocking CB1 receptors might be beneficial [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.